Ácidos aminos alfa e derivados

Alpha amino acids are the building blocks of proteins, playing a crucial role in the structural integrity and functionality of living organisms. These molecules feature an alpha carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (H), and a side chain (R-group) that varies among different types of amino acids. The diversity in these side chains confers unique properties, enabling the formation of an extensive variety of proteins with distinct functions.

The derivatives of alpha amino acids include various modifications such as esters, amides, and conjugates, which can significantly alter their solubility, reactivity, or biological activity. For instance, N-acetyl-L-lysine is commonly used in pharmaceuticals due to its enhanced stability and bioavailability compared to the parent compound.

These derivatives find applications across multiple fields including biotechnology, pharmaceuticals, and food science. In pharmaceutical research, alpha amino acid derivatives are often utilized for developing targeted drug delivery systems or as precursors for synthesizing complex molecules. Their use in biotechnology includes their application in enzyme catalysis, biosensors, and genetic engineering.

In summary, alpha amino acids and their derivatives represent versatile compounds with broad applications, driven by their fundamental role in protein synthesis and their potential to be chemically modified for specialized uses.

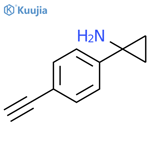

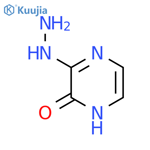

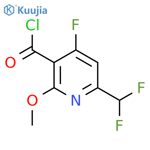

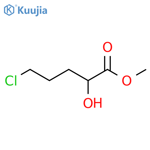

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

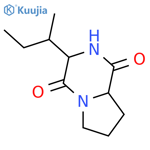

Salinosporamide K | 1268689-08-2 | C13H17NO4 |

|

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione | 1445324-30-0 | C18H18N2O4 |

|

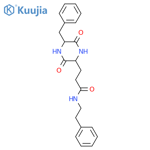

Exserohilone; (-)-form, 6,7-Dihydro | 99572-23-3 | C20H24N2O6S2 |

|

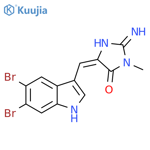

Aplysinopsin; Z-Isomer, 5,6-dibromo, N2'-de-Me | 376598-39-9 | C13H10Br2N4O |

|

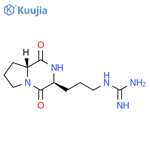

Guanidine, N-[3-[(3S,8aR)-octahydro-1,4-dioxopyrrolo[1,2-a]pyrazin-3-yl]propyl]- | 173524-51-1 | C11H19N5O2 |

|

Cyclo(glutamylphenylalanyl); (3S,6S)-form, 2-Phenylethylamide | 1501955-53-8 | C22H25N3O3 |

|

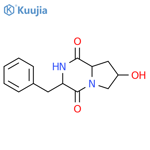

Cyclo(4-hydroxyprolylphenylalanyl); (3S,7R,8aR)-form | 205648-54-0 | C14H16N2O3 |

|

Cyclo(isoleucylprolyl); (1'ξ,3R,8aR)-form | 631922-76-4 | C11H18N2O2 |

|

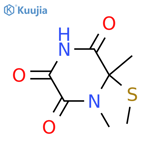

6-Methyl-6-(methylthio)-2,3,5-piperazinetrione; (S)-form, N1-Me | 1574569-25-7 | C7H10N2O3S |

|

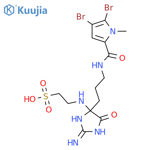

Mauritamide A; O-De-Me | 1219817-21-6 | C14H20Br2N6O5S |

Literatura Relacionada

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados